![molecular formula C21H20N2O3S2 B2735266 (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251711-70-2](/img/structure/B2735266.png)
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Description
(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as PFT-α, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PFT-α has been shown to inhibit the transcription factor p53, which plays a crucial role in regulating cell cycle progression and apoptosis.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition Efficiency : Compounds with a thiophene Schiff base, closely related to sulfonamides, have been shown to inhibit corrosion of mild steel in acidic environments efficiently. The study highlights the compound's adsorption on mild steel surfaces, following Langmuir's isotherm, and discusses the relationship between quantum chemical calculations and inhibition efficiency through Density Functional Theory (DFT) methods (Daoud et al., 2014).
Antimicrobial Activity
- Novel Antimicrobial Agents : Sulfonamide moieties have been incorporated into new heterocyclic compounds demonstrating promising antimicrobial activities. The synthesis approach aimed at creating compounds suitable as antimicrobial agents, showcasing the versatility and potential of sulfonamides in developing new therapeutic agents (Darwish et al., 2014).
Antitumor and Anticonvulsant Activities
- Antitumor Potential : Certain sulfonamide derivatives have been synthesized and evaluated for their antitumor activity. This research signifies the role of sulfonamides in the discovery and development of new cancer therapies by providing a structural basis for the antitumor activity of these compounds (Yurttaş et al., 2015).
- Anticonvulsant Agents : Explorations into azoles incorporating a sulfonamide moiety have identified new compounds with significant anticonvulsant activities. These findings underscore the utility of sulfonamide derivatives in the development of treatments for convulsive disorders (Farag et al., 2012).
Urease Inhibition and Antibacterial Properties
- Urease Inhibition and Antibacterial Activities : A study on thiophene sulfonamide derivatives revealed their potent urease inhibition and hemolytic activities. It highlights the influence of substituents on the aromatic ring on these biological activities, demonstrating the compounds' potential as antibacterial agents and urease inhibitors (Noreen et al., 2017).
Solid-State Hydrogen Bonding
- Solid-State Hydrogen Bonding Studies : The synthesis of a biphenyl library incorporating amide and sulfonamide groups for studying hydrogen bonding in the solid state was reported. This research contributes to understanding the structural aspects of sulfonamides and their derivatives in the formation of hydrogen-bonding networks, crucial for designing materials and pharmaceuticals (Baltus et al., 2012).
properties
IUPAC Name |
2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c24-21(22-16-20-7-4-13-27-20)15-18-8-10-19(11-9-18)23-28(25,26)14-12-17-5-2-1-3-6-17/h1-14,23H,15-16H2,(H,22,24)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFULEDUMPKJDU-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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